2,2-Dimethyl-3-(thiophen-3-yl)propanal
Description
2,2-Dimethyl-3-(thiophen-3-yl)propanal is a substituted propanal derivative featuring a thiophen-3-yl group and two methyl substituents at the C2 position. The aldehyde functional group at C1 and the steric bulk from the dimethyl groups contribute to its unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-thiophen-3-ylpropanal |
InChI |
InChI=1S/C9H12OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
VMEUKQAELGNPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propanal typically involves the introduction of the thiophene ring to a propanal backbone. One common method is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by reduction and subsequent alkylation to introduce the dimethyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(thiophen-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-(thiophen-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(thiophen-3-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-3-(thiophen-3-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propanal depends on its specific application. In biological systems, its activity may involve interactions with cellular receptors or enzymes, leading to modulation of biochemical pathways. The thiophene ring can interact with various molecular targets, influencing processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,2-Dimethyl-3-(thiophen-3-yl)propanal and analogous compounds:
Key Observations:
Steric Effects : The 2,2-dimethyl groups hinder nucleophilic attack at the β-carbon, differentiating its reactivity from less hindered analogs like propanal .
Applications : Unlike cinnamaldehyde (used in flavors), the thiophene moiety aligns the compound with materials science applications, such as organic semiconductors .
Research Findings and Functional Insights
- Reactivity : The aldehyde group undergoes typical nucleophilic additions, but steric hindrance from dimethyl groups may slow reactions compared to unsubstituted propanal derivatives .
- Adsorption Behavior : Propanal derivatives exhibit specific adsorption on catalysts like NiMoS, forming C-Ni and O-Mo bonds. This property could inform catalytic applications of the target compound .
- Synthetic Routes: Thiophene-containing analogs are often synthesized via cross-coupling (e.g., Stille coupling) or organocatalytic methods, as seen in related iminium ion-mediated reactions .
Biological Activity
2,2-Dimethyl-3-(thiophen-3-yl)propanal is an organic compound notable for its unique structure, which includes a thiophene ring and a propanal group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The thiophene moiety enhances its chemical reactivity and interaction with biological macromolecules, suggesting a variety of therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2,2-Dimethyl-3-(thiophen-3-yl)propanal is C₉H₁₂OS. The structural features include:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Propanal Group : An aldehyde functional group attached to a branched carbon chain.
This structural arrangement contributes to the compound's distinct chemical reactivity and biological activity compared to similar compounds.
The biological activity of 2,2-Dimethyl-3-(thiophen-3-yl)propanal is hypothesized to arise from several mechanisms:
- Enzyme Interaction : The thiophene ring can facilitate π-π interactions with aromatic residues in proteins, enhancing binding affinity.
- Covalent Bond Formation : The aldehyde group may form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antimicrobial Properties
Research has indicated that 2,2-Dimethyl-3-(thiophen-3-yl)propanal demonstrates significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 50–100 µg/mL.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2,2-Dimethyl-3-(thiophen-3-yl)propanal, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,2-Dimethylpropanal | No thiophene ring; simpler structure | Limited biological activity |
| 2-(Thiophen-2-yl)propanal | Similar thiophene attachment but different position | Moderate antimicrobial activity |
| 2,5-Dimethylthiophene | Contains only a thiophene ring without an aldehyde group | Low biological activity |
This table highlights the enhanced biological activities associated with the presence of both the thiophene ring and the aldehyde group in 2,2-Dimethyl-3-(thiophen-3-yl)propanal compared to its analogs.
Case Studies
- Case Study on Antibacterial Efficacy : A recent study assessed the antibacterial efficacy of 2,2-Dimethyl-3-(thiophen-3-yl)propanal against multi-drug resistant strains. Results indicated a notable reduction in bacterial viability, supporting its potential as an alternative therapeutic agent in antibiotic resistance scenarios.
- Case Study on Anti-inflammatory Action : Another investigation focused on the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis. Treatment with varying doses resulted in decreased joint swelling and reduced levels of inflammatory markers, demonstrating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
